

# DRP-104: A Technical Overview of its Discovery and Development

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## Compound of Interest

Compound Name: *Ls-104*

Cat. No.: *B1675279*

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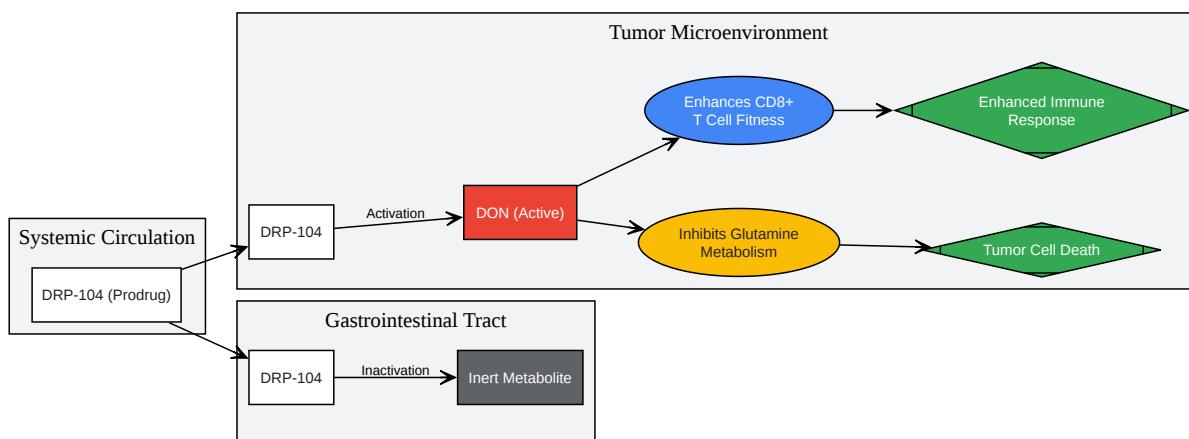
DRP-104, also known as sirpiglenastat, is an investigational, first-in-class prodrug designed to target tumor metabolism. It is a derivative of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), a compound that showed promise in early clinical trials but was hindered by significant gastrointestinal toxicity.<sup>[1]</sup> DRP-104 was engineered to overcome this limitation through preferential activation within the tumor microenvironment, thereby enhancing its therapeutic window.<sup>[1]</sup> The U.S. Food and Drug Administration (FDA) has granted DRP-104 Fast Track designation.<sup>[1]</sup>

## Preclinical Discovery and Mechanism of Action

The development of DRP-104 was a strategic effort to improve the safety profile of DON while retaining its anti-cancer efficacy. As a prodrug, DRP-104 is designed to be bioactivated to DON primarily in tumor tissues, while undergoing bioinactivation to a harmless metabolite in tissues like the gastrointestinal tract.<sup>[1]</sup> This targeted approach was validated in preclinical studies, which demonstrated that DRP-104 delivered an 11-fold higher concentration of DON to tumors compared to the gut.<sup>[1]</sup>

The mechanism of action of DRP-104 relies on the metabolic reprogramming of both cancer cells and immune cells. The active form, DON, acts as a glutamine antagonist, disrupting the metabolic processes that cancer cells depend on for rapid growth and proliferation.<sup>[1][2]</sup> Concurrently, DON has been shown to improve the metabolic fitness of CD8+ T cells within the tumor.<sup>[1]</sup> This dual-action is believed to not only directly inhibit tumor growth but also to

enhance the body's own anti-tumor immune response.[1][2] Preclinical efficacy studies showed that while both DRP-104 and DON could achieve complete tumor regression, DRP-104 had a significantly better tolerability profile.[1]



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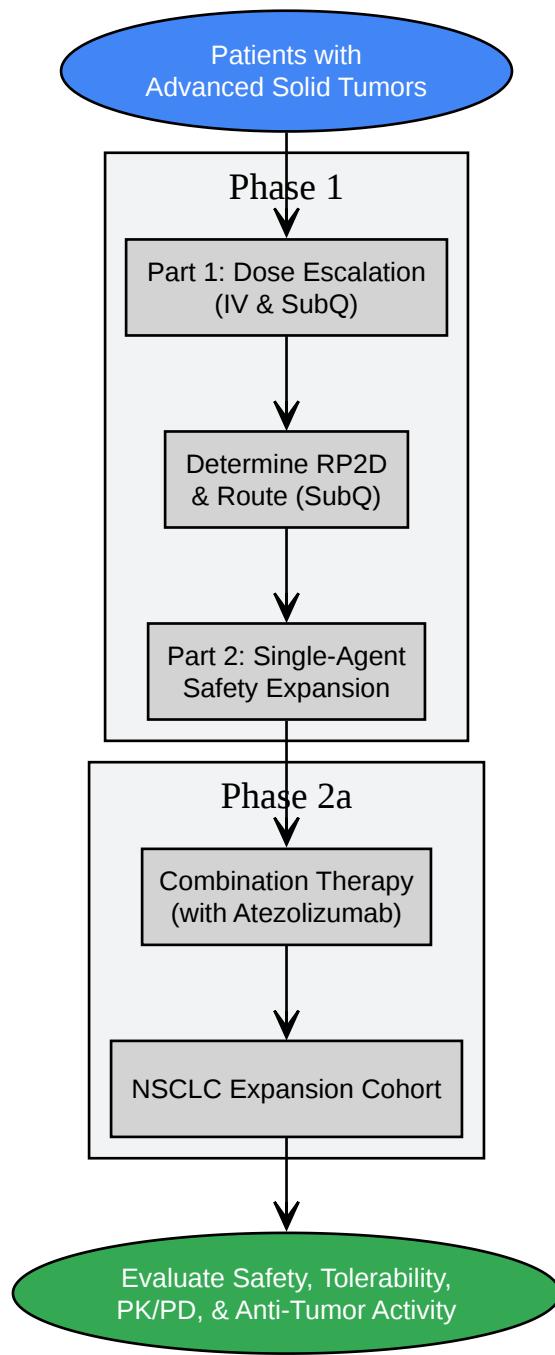
Caption: DRP-104 is designed for tumor-specific activation.

## Clinical Development

DRP-104 is currently under evaluation in a Phase 1/2a clinical trial for adult patients with advanced solid tumors (NCT04471415).[3][4] The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104, both as a single agent and in combination with the immune checkpoint inhibitor atezolizumab.[3]

The trial is structured in multiple parts, beginning with dose-escalation phases for both intravenous and subcutaneous formulations to identify the recommended Phase 2 dose and administration route.[3] The subcutaneous route has been selected for further development.[3] The study design also includes a safety expansion cohort and a cohort for patients with non-

small cell lung cancer with specific genetic mutations.[3] To improve patient convenience, the trial protocol has been updated to allow for at-home self-administration of the subcutaneous injection.[2]



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Caption: Overview of the DRP-104 Phase 1/2a clinical trial design.

## Summary of Quantitative Data

| Parameter                 | Finding                               | Source              |
|---------------------------|---------------------------------------|---------------------|
| Tumor vs. GI DON Exposure | 11-fold greater in tumor with DRP-104 | <a href="#">[1]</a> |
| Preclinical Efficacy      | Complete tumor regression             | <a href="#">[1]</a> |
| Preclinical Tolerability  | Markedly improved compared to DON     | <a href="#">[1]</a> |

## Key Experimental Protocols

Note: The following are generalized protocols based on standard drug development practices and the available information on DRP-104. Specific details would be found in the cited publications and clinical trial documents.

## Preclinical In Vivo Xenograft Model

- Objective: To assess the anti-tumor activity and tolerability of DRP-104.
- Methodology:
  - Human tumor cells are implanted subcutaneously into immunocompromised mice.
  - Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., vehicle, DON, DRP-104 at various doses).
  - Drugs are administered via a clinically relevant route (e.g., intravenously or subcutaneously).
  - Tumor volume and body weight are measured at regular intervals.
  - At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., pharmacokinetic or pharmacodynamic assessments).

## Pharmacokinetic Analysis

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of DRP-104 and its metabolites.
- Methodology:
  - DRP-104 is administered to animals (e.g., mice or rats).
  - Blood and tissue samples are collected at various time points.
  - The concentration of DRP-104, DON, and other metabolites is quantified using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
  - Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve) are calculated.

## Clinical Trial Protocol (NCT04471415 Synopsis)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of DRP-104 in patients with advanced solid tumors.
- Methodology:
  - Part 1 (Dose Escalation): Patients are enrolled in cohorts and receive escalating doses of DRP-104 (IV or subQ) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
  - Part 2 (Expansion): Additional patients are enrolled to further evaluate the safety and preliminary efficacy of DRP-104 at the RP2D. This includes a single-agent arm and a combination arm with atezolizumab.
  - Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic parameters, objective response rate, duration of response, and progression-free survival.

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## References

- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase 1 and phase 2a first-in-human study of DRP-104 a glutamine antagonist in adult patients with advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
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